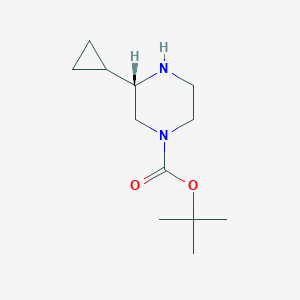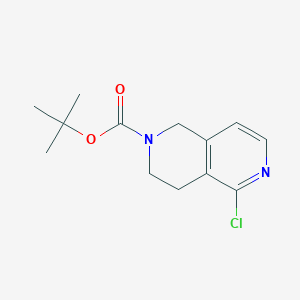
1-Boc-(S)-3-Cyclopropylpiperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Boc-(S)-3-Cyclopropylpiperazine is a chemical compound that belongs to the class of piperazine derivatives. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom of the piperazine ring. The compound is of significant interest in organic synthesis and pharmaceutical research due to its versatile reactivity and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Boc-(S)-3-Cyclopropylpiperazine typically involves the protection of the piperazine ring with a Boc group. One common method involves the reaction of anhydrous piperazine with di-tert-butyl carbonate under basic conditions. This reaction selectively protects one of the nitrogen atoms in the piperazine ring, allowing for further functionalization .
Another method involves the use of diethylamine as a starting material, followed by chlorination, Boc protection, and cyclization. This approach has been reported to yield higher efficiency and purity, making it suitable for industrial applications .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions with optimized conditions to maximize yield and minimize environmental impact. The use of continuous flow reactors and green chemistry principles, such as solvent-free conditions and recyclable catalysts, are common practices to enhance the sustainability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
1-Boc-(S)-3-Cyclopropylpiperazine undergoes various chemical reactions, including:
Substitution Reactions: The Boc-protected piperazine can participate in nucleophilic substitution reactions with electrophiles, such as aryl halides, under Buchwald-Hartwig coupling conditions.
Deprotection Reactions: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine.
Cyclization Reactions: The compound can undergo intramolecular cyclization to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as aryl halides and bases like potassium phosphate are commonly used in Buchwald-Hartwig coupling reactions.
Deprotection: Strong acids like trifluoroacetic acid are used to remove the Boc group.
Cyclization: Cyclization reactions often involve the use of bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and sulfonium salts.
Major Products
The major products formed from these reactions include various substituted piperazine derivatives, free amines, and complex heterocyclic compounds .
Aplicaciones Científicas De Investigación
1-Boc-(S)-3-Cyclopropylpiperazine has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-Boc-(S)-3-Cyclopropylpiperazine primarily involves its role as a protecting group in organic synthesis. The Boc group stabilizes the nitrogen atom in the piperazine ring, preventing unwanted side reactions during subsequent synthetic steps . Upon deprotection, the free amine can participate in various biological and chemical processes, depending on the specific application .
Comparación Con Compuestos Similares
Similar Compounds
1-Boc-piperazine: A similar compound with a Boc-protected piperazine ring, used in similar synthetic applications.
1-Z-Piperazine: Another piperazine derivative with a benzyloxycarbonyl (Cbz) protecting group, offering different stability and reactivity profiles.
4-Benzylpiperazine: A piperazine derivative with a benzyl group, used in the synthesis of various pharmaceuticals.
Uniqueness
1-Boc-(S)-3-Cyclopropylpiperazine is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This makes it a valuable intermediate in the synthesis of complex molecules with specific biological activities .
Propiedades
IUPAC Name |
tert-butyl (3S)-3-cyclopropylpiperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-7-6-13-10(8-14)9-4-5-9/h9-10,13H,4-8H2,1-3H3/t10-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHEGEBMPXPIGCR-SNVBAGLBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNC(C1)C2CC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCN[C@H](C1)C2CC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![3-Iodo-6-nitroimidazo[1,2-a]pyridine](/img/structure/B6337877.png)


![1-Boc-4-[5-(Aminomethyl)-2-pyrimidyl]piperazine](/img/structure/B6337911.png)



